molecular formula C16H14N4O3 B2914626 (E)-N'-(furan-2-ylmethylene)-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide CAS No. 305355-36-6

(E)-N'-(furan-2-ylmethylene)-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide

Cat. No.: B2914626
CAS No.: 305355-36-6
M. Wt: 310.313
InChI Key: KCPFXZXDYAGBKI-LICLKQGHSA-N
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Description

(E)-N’-(furan-2-ylmethylene)-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide is a synthetic organic compound that belongs to the class of hydrazones. This compound is characterized by the presence of a furan ring, a methoxyphenyl group, and a pyrazole ring, which are linked through a hydrazone moiety. It has garnered interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N’-(furan-2-ylmethylene)-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide typically involves the condensation reaction between furan-2-carbaldehyde and 3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The general steps are as follows:

    Preparation of 3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide: This intermediate can be synthesized by reacting 4-methoxyphenylhydrazine with ethyl acetoacetate, followed by cyclization and subsequent hydrazinolysis.

    Condensation Reaction: The prepared 3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide is then reacted with furan-2-carbaldehyde in ethanol under reflux to form the desired hydrazone compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(E)-N’-(furan-2-ylmethylene)-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, potentially leading to the formation of corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, which may reduce the hydrazone moiety to form hydrazine derivatives.

    Substitution: The furan and pyrazole rings can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles, electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or other oxygenated derivatives, while reduction could produce hydrazine derivatives.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials.

    Biology: The compound has shown potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Due to its biological activities, it is being explored as a lead compound for the development of new therapeutic agents.

    Industry: It can be used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which (E)-N’-(furan-2-ylmethylene)-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide exerts its effects is not fully understood. it is believed to interact with various molecular targets and pathways, including:

    Enzyme Inhibition: The compound may inhibit specific enzymes involved in microbial or cancer cell metabolism.

    DNA Intercalation: It may intercalate into DNA, disrupting replication and transcription processes.

    Reactive Oxygen Species (ROS) Generation: The compound could induce the production of ROS, leading to oxidative stress and cell death in target cells.

Comparison with Similar Compounds

Similar Compounds

    (E)-N’-(furan-2-ylmethylene)-3-(4-chlorophenyl)-1H-pyrazole-5-carbohydrazide: Similar structure but with a chlorophenyl group instead of a methoxyphenyl group.

    (E)-N’-(furan-2-ylmethylene)-3-(4-nitrophenyl)-1H-pyrazole-5-carbohydrazide: Contains a nitrophenyl group, which may alter its biological activity.

    (E)-N’-(furan-2-ylmethylene)-3-(4-methylphenyl)-1H-pyrazole-5-carbohydrazide: Features a methylphenyl group, potentially affecting its chemical reactivity and applications.

Uniqueness

(E)-N’-(furan-2-ylmethylene)-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide is unique due to the presence of the methoxy group, which can influence its electronic properties, solubility, and biological activity. This makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

N-[(E)-furan-2-ylmethylideneamino]-3-(4-methoxyphenyl)-1H-pyrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4O3/c1-22-12-6-4-11(5-7-12)14-9-15(19-18-14)16(21)20-17-10-13-3-2-8-23-13/h2-10H,1H3,(H,18,19)(H,20,21)/b17-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCPFXZXDYAGBKI-LICLKQGHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NNC(=C2)C(=O)NN=CC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)C2=NNC(=C2)C(=O)N/N=C/C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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